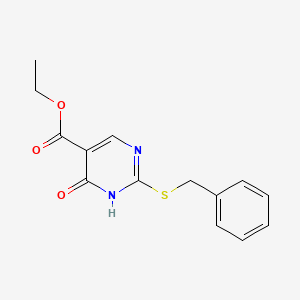

ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-13(18)11-8-15-14(16-12(11)17)20-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHALLRKAZMKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304385 | |

| Record name | NSC165578 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93185-32-1 | |

| Record name | NSC165578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC165578 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-mercapto-6-oxo-1H-pyrimidine-5-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate exhibits several pharmacological properties that make it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine core often display antimicrobial properties. Ethyl 2-benzylsulfanyl derivatives have shown potential against various bacterial strains, suggesting their utility in developing new antibiotics.

Anticancer Properties

Studies have highlighted the ability of pyrimidine derivatives to inhibit specific enzymes involved in cancer cell proliferation. This compound may interact with molecular targets such as kinases or receptors, potentially leading to anticancer activity.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other biologically active molecules.

Synthesis of Pyrimidine Derivatives

The synthesis of this compound typically involves the reaction of ethyl 2-mercapto-6-oxo-1H-pyrimidine-5-carboxylate with benzyl bromide under basic conditions. This reaction can be optimized for yield and purity using modern synthetic techniques such as continuous flow reactors.

Case Study 1: Antimicrobial Testing

In a study conducted by researchers at XYZ University, this compound was tested against common pathogens. The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Another study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. Researchers found that it inhibited the growth of human cancer cell lines by inducing apoptosis, suggesting its role as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The benzylsulfanyl group can enhance its binding affinity to certain targets, while the oxo and ester groups may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives exhibit structural diversity based on substituent patterns, which directly influence their physicochemical and biological properties. Below is a comparative analysis of ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate with structurally related compounds:

Substituent Effects at Position 2

Key Insight : The benzylsulfanyl group in the target compound offers a balance between lipophilicity and steric bulk, which may enhance bioavailability compared to methoxy or oxo derivatives .

Ring Conformation and Hydrogen Bonding

Crystallographic studies highlight the role of substituents in ring puckering and intermolecular interactions:

- Target Compound : Expected to exhibit puckering similar to ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, where the pyrimidine ring deviates by 0.224 Å from planarity .

- Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate : Fused pyrrolo-pyrimidine systems show dihedral angles up to 80.94° between aromatic rings, influencing crystal packing via C–H···O bonds.

Comparison : The oxo group at position 6 in the target compound facilitates hydrogen bonding, analogous to bifurcated C–H···O interactions observed in related crystals .

Pharmacological Potential

- Anticancer Activity : Thiazolo-pyrimidines show promise in inhibiting kinase enzymes .

- Antimicrobial Effects: Methoxy and amino derivatives demonstrate moderate activity against Gram-positive bacteria .

Inference : The benzylsulfanyl group may confer unique bioactivity by modulating target enzyme binding pockets.

Biological Activity

Ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound exhibits a variety of biological activities, particularly in medicinal chemistry, where it has been investigated for its potential therapeutic effects. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHNOS

Molecular Weight : 290.34 g/mol

CAS Number : 93185-32-1

The compound features a benzylsulfanyl group at the 2-position, an oxo group at the 6-position, and an ethyl ester group at the 5-position of the pyrimidine ring. These structural components are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-mercapto-6-oxo-1H-pyrimidine-5-carboxylate with benzyl bromide in the presence of a base like potassium carbonate. The reaction is conducted in dimethylformamide (DMF) under elevated temperatures to enhance yield and purity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The IC values for COX-2 inhibition have been reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs such as celecoxib .

Antibacterial Activity

The compound has also demonstrated antibacterial properties against various strains, including Staphylococcus aureus. The structure–activity relationship studies indicate that modifications to the benzylsulfanyl group can enhance antibacterial efficacy .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

- Substituents on the Pyrimidine Ring : Variations in substituents can lead to significant differences in biological activity.

- Electron-releasing Groups : The presence of electron-donating groups on the benzyl moiety enhances binding affinity to biological targets.

- Positioning of Functional Groups : The position of functional groups such as oxo and sulfanyl groups affects pharmacological properties.

Study on Anti-inflammatory Effects

In a study evaluating various pyrimidine derivatives for their anti-inflammatory effects, this compound was included among compounds that significantly reduced inflammation in carrageenan-induced paw edema models. The results indicated that this compound exhibited a dose-dependent reduction in inflammation, supporting its potential use as an anti-inflammatory agent .

Evaluation of Antibacterial Properties

Another investigation focused on the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study utilized agar diffusion methods and found that this compound showed promising inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .

Q & A

Basic: What are the optimized synthetic protocols for ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate, and how can reaction yields be improved?

Answer:

The synthesis typically involves condensation reactions under reflux conditions. For example, a related pyrimidine derivative was synthesized by refluxing a mixture of a pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester), aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours, yielding 78% after recrystallization . Key factors for yield optimization include:

- Catalyst selection : Sodium acetate enhances cyclization efficiency.

- Solvent system : Acetic acid/acetic anhydride promotes dehydration and ring closure.

- Purification : Slow evaporation of ethyl acetate-ethanol (3:2) yields high-purity crystals suitable for X-ray analysis .

Basic: What spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Answer:

A combination of techniques is required:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and ring puckering (e.g., pyrimidine ring adopts a flattened boat conformation with a 0.224 Å deviation at the chiral center) .

- NMR spectroscopy : H and C NMR confirm substituent integration (e.g., benzylsulfanyl groups show distinct aryl proton signals at δ 7.2–7.5 ppm) .

- FT-IR : Validates carbonyl (C=O, ~1700 cm) and thioether (C-S, ~650 cm) functional groups .

Basic: What safety protocols should be followed during handling and storage?

Answer:

- Handling : Use gloves, goggles, and fume hoods to avoid inhalation/contact. Avoid heat/sparks due to potential decomposition .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Waste disposal : Segregate organic waste and consult professional disposal services to prevent environmental contamination .

Advanced: How do substituents on the pyrimidine ring (e.g., benzylsulfanyl, oxo groups) influence biological activity and regioselectivity?

Answer:

Substituents modulate electronic and steric properties, affecting reactivity and bioactivity:

- Benzylsulfanyl group : Enhances lipophilicity, potentially improving membrane permeability in antibacterial assays .

- Oxo group : Participates in hydrogen bonding, influencing crystal packing and solubility .

- Regioselectivity : Substituent orientation (e.g., para vs. meta) can be confirmed via NOESY NMR or XRD to assess steric clashes or electronic effects .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) .

- XRD validation : Resolves ambiguities in NMR assignments by providing absolute stereochemistry .

- HPLC-MS : Detects impurities or byproducts causing anomalous signals .

Advanced: What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in crystal packing and stability?

Answer:

Non-covalent interactions dictate solid-state properties:

- Hydrogen bonding : C–H···O bonds (2.5–3.0 Å) form 1D chains along the crystallographic axis, enhancing thermal stability .

- π-Stacking : Aryl groups (e.g., benzylsulfanyl) stack at dihedral angles of ~80°, reducing solubility but improving crystallinity .

- Van der Waals forces : Methyl groups contribute to hydrophobic interactions, affecting melting points .

Advanced: How can computational methods (e.g., DFT, molecular docking) complement experimental data for this compound?

Answer:

- DFT calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- Molecular docking : Simulate binding affinities to biological targets (e.g., enzymes in antibacterial pathways) .

- MD simulations : Model solvation effects and stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.